Lithium;4-tert-butyl-1,3-oxazole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

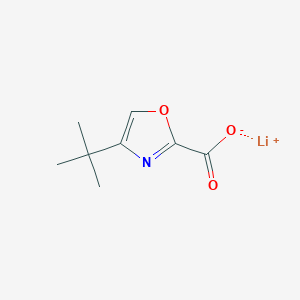

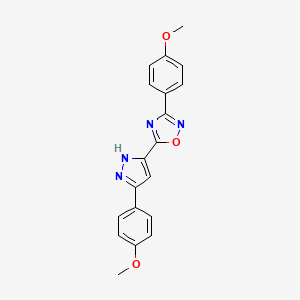

“Lithium;4-tert-butyl-1,3-oxazole-2-carboxylate” is a compound that contains a lithium atom and an organic moiety. The organic part of the molecule consists of a 1,3-oxazole ring, which is a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms . The 4-tert-butyl group is attached to the 1,3-oxazole ring .

Synthesis Analysis

The synthesis of 1,3-oxazoles, including “Lithium;4-tert-butyl-1,3-oxazole-2-carboxylate”, involves several methods . One common method is the Van Leusen Oxazole Synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes . Other methods involve the use of palladium-catalyzed C-5 arylation of oxazoles .Molecular Structure Analysis

The molecular structure of “Lithium;4-tert-butyl-1,3-oxazole-2-carboxylate” involves a lithium atom and an organic moiety. The organic moiety consists of a 1,3-oxazole ring, which is a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms . The 4-tert-butyl group is attached to the 1,3-oxazole ring .Scientific Research Applications

Anionic Cascade Reactions

Lithium compounds are instrumental in facilitating cascade reactions, as demonstrated by Ivanov (2020), who reported the formation of tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates through rapid cascade reactions with alkyl lithiums. Such methodologies are crucial for constructing complex heterocyclic structures, highlighting lithium's role in synthetic chemistry (Ivanov, 2020).

Ring-opening Polymerization

Lithium compounds facilitate the ring-opening polymerization of cyclic esters, showcasing their utility in creating polymers with specific properties. Dean et al. (2013) explored the reactivity of lithium amine-bis(phenolate) complexes for the polymerization of rac-lactide, indicating the potential of lithium compounds in polymer science (Dean et al., 2013).

Asymmetric Synthesis

Lithium enolates have been applied in the asymmetric synthesis of α-amino and α-hydrazino acid derivatives, as reported by Evans et al. (1988). This work emphasizes the critical role of lithium in stereoselective organic synthesis, enabling the production of enantiomerically enriched compounds (Evans et al., 1988).

Energy Storage Materials

Lithium's application extends to the development of energy storage materials. Wang et al. (2016) investigated alkaline earth metal terephthalates as anodes for lithium-ion batteries, illustrating lithium's vital role in enhancing the performance of rechargeable batteries (Wang et al., 2016).

Mechanism of Action

Target of Action

Oxazole derivatives have been found to have a wide spectrum of biological activities, which suggests that they may interact with multiple targets .

Mode of Action

Oxazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Oxazole derivatives have been associated with a range of biological activities, suggesting that they may influence multiple pathways .

Result of Action

Oxazole derivatives have been associated with a range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidiabetic, and antioxidant activities .

properties

IUPAC Name |

lithium;4-tert-butyl-1,3-oxazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3.Li/c1-8(2,3)5-4-12-6(9-5)7(10)11;/h4H,1-3H3,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBSSVQWRHZVEM-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)(C)C1=COC(=N1)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10LiNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 3-[(2-methylpropyl)amino]propanoate](/img/structure/B2717652.png)

![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-carboxylic acid](/img/structure/B2717654.png)

![5-(4-nitrophenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2717658.png)

![N-[Cyano-(2-fluorophenyl)methyl]indolizine-2-carboxamide](/img/structure/B2717662.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2717663.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2717665.png)

![2-((2,5-dimethylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2717666.png)

![N-(3-chlorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2717670.png)

![4-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2717671.png)